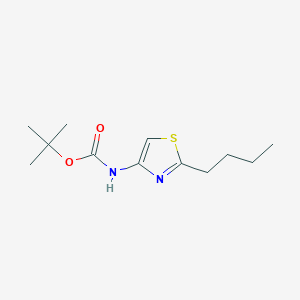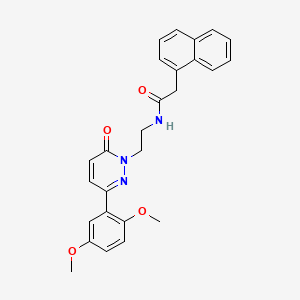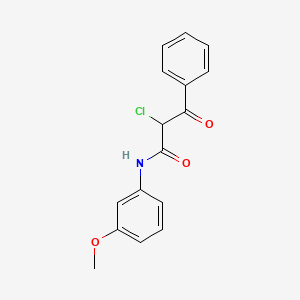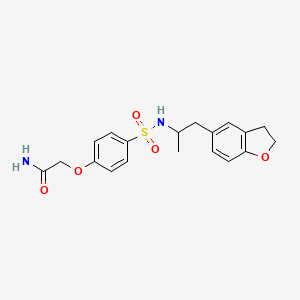
Tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate is a small organic molecule with the chemical formula C₁₄H₁₆N₄O₃S . It belongs to the class of pyridinecarboxylic acids and derivatives . The compound features a pyridine ring bearing a carboxylic acid group and a thiazole moiety. Its systematic name reflects the tert-butyl group attached to the carbamate nitrogen and the 2-butyl-1,3-thiazol-4-yl substituent .
Synthesis Analysis
The synthetic pathway for this compound involves the condensation of the corresponding amine (2-butyl-1,3-thiazol-4-amine) with tert-butyl chloroformate, resulting in the formation of the tert-butyl carbamate. The reaction proceeds under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of Tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate consists of a pyridine ring, a carbamate group, and a thiazole ring. The tert-butyl group is attached to the carbamate nitrogen. The compound’s 3D structure can be visualized using X-ray diffraction techniques .
Mechanism of Action
Tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate may interact with biological targets, but its precise mechanism of action remains elusive. One potential target is methionine aminopeptidase 1 (MetAP1) , an enzyme involved in protein synthesis. Further investigations are necessary to elucidate its biological effects .
Future Directions
properties
IUPAC Name |
tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-5-6-7-10-13-9(8-17-10)14-11(15)16-12(2,3)4/h8H,5-7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGRHLYDZKSPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CS1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2518498.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2518501.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2518507.png)
![3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2518509.png)



